Neochlorogenic acid

Description

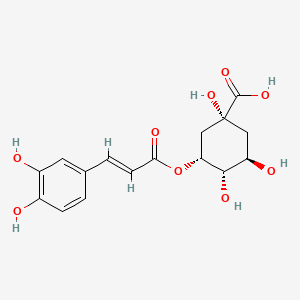

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-NXLLHMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347903 | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-33-2 | |

| Record name | Neochlorogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Caffeylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neochlorogenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Neochlorogenic Acid in Biological Systems

Contribution to Plant Defense Mechanisms

One of the significant roles of neochlorogenic acid in plants is its contribution to defense against various biotic and abiotic stresses. mdpi.com Its antioxidant properties are key to this function. biosynth.com By scavenging free radicals and reducing oxidative stress, this compound helps protect plant cells from damage caused by pathogens and environmental factors. biosynth.com For example, in immature peach fruits, this compound, along with chlorogenic acid, was found to be a major phenolic compound contributing to resistance against brown rot caused by the fungus Monilinia laxa. scielo.br The presence of these compounds may interfere with the production of melanin (B1238610) by the fungus. scielo.br A decrease in the concentration of these phenolic compounds as the fruit matures correlates with increased susceptibility to infection. scielo.br Chlorogenic acids, including this compound, can also confer resistance to herbivory and enhance tolerance to environmental stresses like high temperature and intense light. mdpi.com

Involvement in Plant Primary and Secondary Metabolism

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants. mdpi.com This pathway is responsible for the synthesis of a wide variety of phenolic compounds. The biosynthesis of this compound involves the esterification of caffeic acid and quinic acid. scielo.brmdpi.com Specifically, it is formed through the action of enzymes such as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) or hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). frontiersin.orgfrontiersin.org While it is a secondary metabolite, the precursors for its synthesis, such as aromatic amino acids, originate from primary metabolism. frontiersin.org The production of this compound and other chlorogenic acids can be influenced by various factors, including plant hormones and environmental cues, which can regulate the expression of genes involved in their biosynthetic pathway. mdpi.comresearchgate.net

Biosynthesis and Biotransformation of Neochlorogenic Acid

Biosynthetic Pathways in Plants

The formation of neochlorogenic acid in plants is not an isolated event but rather an integrated part of a larger metabolic network responsible for producing a wide array of secondary metabolites.

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of thousands of phenolic compounds in plants. This pathway begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into various hydroxycinnamic acids, such as p-coumaric acid and caffeic acid. This compound is an ester formed between caffeic acid and quinic acid nih.gov. The phenylpropanoid pathway is crucial for plant growth, development, and defense, producing essential molecules like lignin, flavonoids, and, of course, chlorogenic acid isomers including this compound.

The shikimic acid pathway is a foundational metabolic route in plants and microorganisms that is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, the precursor for the phenylpropanoid pathway mdpi.com. This seven-step pathway provides the essential building blocks for a vast number of secondary metabolites. Quinic acid, the other key component of this compound, is also derived from an intermediate of the shikimic acid pathway. Therefore, the shikimic acid pathway is indispensable for the synthesis of this compound, supplying both of its core constituents.

The amount of this compound that accumulates in a plant is tightly controlled by a complex interplay of enzymes and the genes that code for them, as well as by higher-level regulatory proteins known as transcription factors.

Several key enzymes are instrumental in the biosynthesis of this compound and its isomers. The activity of these enzymes directly influences the production levels of this compound.

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. mdpi.com |

| Cinnamate 4-Hydroxylase | C4H | A crucial enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com |

| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase | HQT | This enzyme is pivotal in the final step of chlorogenic acid synthesis, catalyzing the transfer of a hydroxycinnamoyl group (like caffeoyl-CoA) to quinic acid to form chlorogenic acid isomers. mdpi.comnih.gov HQT exhibits a strong preference for quinic acid as the acyl acceptor. mdpi.com |

This table outlines the primary enzymes and their roles in the biosynthesis of this compound.

| Transcription Factor Family | Examples | Role in Regulating Biosynthesis |

| MYB | LmMYB15 | Can bind to and activate the promoter regions of genes like 4CL, leading to enhanced biosynthesis of chlorogenic acids. mdpi.com |

| WRKY | TaWRKY14 | Overexpression can lead to increased expression of PAL and a corresponding rise in chlorogenic acid concentration. mdpi.com |

| bHLH | TabHLH1 | Regulates the expression of key genes in the chlorogenic acid biosynthetic pathway, including HQT. mdpi.com |

| ERF | NtERF4a | Can significantly upregulate the expression of PAL genes, thereby promoting the accumulation of chlorogenic acids. mdpi.com |

This table summarizes the key transcription factor families and their influence on the regulation of this compound biosynthesis.

Enzymatic and Genetic Regulation of Accumulation

Metabolic Fate in Biological Systems

Once ingested, this compound undergoes a series of metabolic transformations. Studies in rats have provided valuable insights into the biotransformation of this compound and its isomers. After oral administration, a significant portion of these compounds is metabolized by the gut microbiota before absorption.

A comparative metabolism study of chlorogenic acid (5-CQA), this compound (3-CQA), and cryptochlorogenic acid (4-CQA) in rats identified a total of 73 metabolites across plasma, urine, and feces. For this compound specifically, 43 metabolites were characterized cjnmcpu.comcjnmcpu.comnih.gov. The primary metabolic reactions observed include:

Hydrolysis: The ester bond linking caffeic acid and quinic acid is cleaved, releasing the individual components.

Methylation: The addition of a methyl group to the hydroxyl groups of the caffeic acid moiety.

Glucuronidation: The attachment of glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

Sulfation: The addition of a sulfate (B86663) group, another key reaction in phase II metabolism that aids in detoxification and elimination.

Reduction: The double bond in the caffeic acid side chain can be reduced.

Oxidation: Further hydroxylation of the aromatic ring can occur.

These metabolic transformations result in a diverse array of metabolites that are then either absorbed into the bloodstream or excreted. The specific metabolites formed and their concentrations can vary depending on the individual's gut microbiome composition and metabolic state.

Comparative Metabolism with Isomeric Chlorogenic Acids

This compound (3-O-caffeoylquinic acid or 3-CQA) is one of several positional isomers of chlorogenic acid, with the most common being chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA) and cryptochlorogenic acid (4-O-caffeoylquinic acid or 4-CQA). nih.govcjnmcpu.com These isomers often coexist in plants and, due to their structural similarities, are presumed to undergo comparable biotransformation reactions in vivo. cjnmcpu.com

Research conducted on rats using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS) has provided insights into the similarities and differences in their metabolic profiles. nih.govcjnmcpu.com A comparative study identified a total of 73 metabolites among the three isomers, with 43 metabolites being characterized for this compound (3-CQA). nih.govcjnmcpu.com This is slightly fewer than the number of metabolites identified for 5-CQA (50) and 4-CQA (47), suggesting subtle differences in their metabolic fates. nih.govcjnmcpu.com Despite these variations, the major metabolic pathways for all three isomers are largely analogous, leading to the generation of structurally similar metabolites. nih.gov

Table 1: Number of Metabolites Identified for Chlorogenic Acid Isomers in Rats

| Isomer | Systematic Name | Abbreviation | Number of Metabolites Identified |

|---|---|---|---|

| This compound | 3-O-caffeoylquinic acid | 3-CQA | 43 |

| Cryptochlorogenic acid | 4-O-caffeoylquinic acid | 4-CQA | 47 |

| Chlorogenic acid | 5-O-caffeoylquinic acid | 5-CQA | 50 |

Identification and Characterization of Metabolites

The characterization of this compound metabolites has been significantly advanced by analytical techniques like UHPLC-Q-TOF MS, which allow for the comprehensive profiling and identification of compounds in biological samples such as plasma, urine, and feces. cjnmcpu.com Following oral administration in rat models, this compound undergoes extensive Phase I and Phase II metabolic reactions. cjnmcpu.com

The primary metabolic transformations observed include:

Hydrolysis: The ester bond linking caffeic acid and quinic acid is cleaved, releasing these two constituent molecules for further metabolism. researchgate.net

Methylation: The addition of a methyl group, often to the hydroxyl groups of the caffeic acid moiety.

Glucuronide Conjugation: The attachment of glucuronic acid to the molecule, which increases water solubility and facilitates excretion.

Sulfate Conjugation: The addition of a sulfate group, another common detoxification pathway that enhances elimination.

Composite Reactions: Many metabolites are the result of multiple sequential reactions, such as methylation followed by glucuronide conjugation.

These reactions produce a diverse array of metabolites, demonstrating that this compound is extensively processed in the body. The identification of these metabolites is crucial for understanding the compound's complete metabolic journey. cjnmcpu.com

Table 2: Major Metabolic Reactions of this compound

| Reaction Type | Description |

|---|---|

| Hydrolysis | Cleavage of the ester bond to yield caffeic acid and quinic acid. |

| Methylation | Addition of a methyl group to the parent molecule or its metabolites. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |

| Sulfation | Conjugation with a sulfate group to facilitate excretion. |

Influence of Gut Microbiota on Biotransformation

A significant portion of ingested this compound, like other chlorogenic acid isomers, is not absorbed in the small intestine and thus reaches the colon. rsc.orgmdpi.com In the colon, the resident gut microbiota plays a pivotal role in its biotransformation. mdpi.com The anaerobic environment of the colon facilitates reductive and hydrolytic reactions that are not common in hepatic metabolism. mdpi.com

The initial and most critical step mediated by gut bacteria is the hydrolysis of the ester bond by cinnamoyl esterase enzymes. rsc.orgnih.gov This action releases caffeic acid and quinic acid. researchgate.netrsc.org Certain bacterial species, such as those from the genera Lactobacillus and Bifidobacterium, have been identified as producers of these specific esterases. rsc.org

Following hydrolysis, the liberated caffeic acid undergoes further microbial metabolism. These transformations include:

Hydrogenation (Reduction): Saturation of the double bond in the side chain of caffeic acid.

Dehydroxylation: Removal of one or both hydroxyl groups from the aromatic ring.

These successive reactions lead to the formation of a variety of smaller phenolic acids. researchgate.net Key metabolites produced by the gut microbiota from caffeic acid include 3-hydroxyphenylpropionic acid and benzoic acid. nih.gov These microbial metabolites are often more readily absorbed into the bloodstream than the parent compound and are considered to be bioactive. rsc.org

Pharmacological Activities and Molecular Mechanisms of Neochlorogenic Acid

Antioxidant Mechanisms of Action

Neochlorogenic acid exhibits potent antioxidant effects through multiple mechanisms, including the direct scavenging of reactive oxygen species, modulation of endogenous antioxidant enzyme systems, and activation of the Nrf2 signaling pathway. nih.gov

Reactive Oxygen Species Scavenging and Oxidative Stress Mitigation

This compound has demonstrated a significant capacity to directly scavenge various reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals. scispace.comresearchgate.net This free radical-scavenging ability is a key contributor to its antioxidant properties. researchgate.net Studies have shown that this compound can effectively reduce intracellular ROS levels, thereby mitigating oxidative stress. nih.govacs.orgmdpi.com For instance, in a model of hydrogen peroxide-induced oxidative stress, treatment with this compound significantly inhibited the production of ROS. acs.org This direct scavenging activity helps protect cells from oxidative damage to vital biomolecules. scispace.com

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. Research has shown that this compound can increase the activity and expression of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). wu.ac.thacs.orgnih.gov In a study involving rats on a high-fat, high-fructose diet, treatment with this compound significantly increased the activities of SOD and CAT. wu.ac.th Similarly, in diabetic mice, this compound administration led to increased activity of SOD and catalase in the liver. acs.orgnih.gov By bolstering these enzymatic antioxidant systems, this compound helps to neutralize ROS and reduce oxidative damage. researchgate.netscielo.br

Activation of the Nrf2 Signaling Pathway

A crucial mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govacs.org Nrf2 is a transcription factor that plays a pivotal role in regulating the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream target genes. nih.govnih.gov These include heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), both of which are critical enzymes in the cellular antioxidant defense system. nih.govacs.org Studies have demonstrated that this compound treatment significantly increases the expression of Nrf2, HO-1, and NQO1. nih.govacs.org This activation of the Nrf2 pathway enhances the cell's capacity to counteract oxidative stress and inflammation. nih.govnih.gov The protective effects of this compound have been shown to be dependent on this pathway, as the inhibition of Nrf2 or its downstream targets diminishes its antioxidant and anti-inflammatory actions. nih.govnih.gov

Anti-inflammatory Mechanisms of Action

This compound exerts significant anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of the NF-κB signaling pathway. nih.govmedchemexpress.cn

Modulation of Pro-inflammatory Cytokine Production

This compound has been shown to effectively reduce the production of several key pro-inflammatory cytokines. In various experimental models, treatment with this compound has led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmedchemexpress.cn For example, in lipopolysaccharide (LPS)-activated macrophages, pretreatment with this compound significantly reduced the secretion of these cytokines. nih.gov This modulation of cytokine production helps to dampen the inflammatory response.

Inhibition of NF-κB Activation

A central mechanism of this compound's anti-inflammatory activity is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmedchemexpress.cn

This compound has been found to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.gov By inhibiting IκBα phosphorylation, this compound prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target inflammatory genes. nih.gov Studies have demonstrated that this compound treatment significantly attenuates the phosphorylation of IκB kinase (IKK) α/β and IκBα in LPS-stimulated macrophages, leading to reduced NF-κB activity. nih.gov

Regulation of MAP Kinase Signaling Pathways

This compound (NCA) demonstrates significant regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to a variety of external stimuli, including inflammation. Research indicates that NCA can modulate the phosphorylation status of key MAPK members, such as p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK).

In studies using lipopolysaccharide (LPS)-stimulated A549 lung cells and BV2 microglial cells, NCA was shown to significantly inhibit the phosphorylation of p38 MAPK and ERK1/2 in a dose-dependent manner. wu.ac.th This inhibition prevents the downstream activation of inflammatory cascades. wu.ac.thmdpi.com For instance, in LPS-induced inflammatory responses, the phosphorylation of MAPKs is a critical step that promotes the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines. wu.ac.th NCA effectively blocks this process by suppressing MAPK phosphorylation. wu.ac.thmdpi.com Further studies on human dermal fibroblasts exposed to UVB radiation revealed that this compound effectively suppressed the phosphorylation of ERK and p38, though not JNK, thereby mitigating damage. consensus.app This targeted regulation of MAPK pathways underscores a primary mechanism for the anti-inflammatory properties of this compound. wu.ac.thresearchgate.net

Table 1: Effect of this compound on MAPK Signaling Pathway Components

| Cell Model | Stimulus | Affected MAPK Component | Observed Effect | Reference |

|---|---|---|---|---|

| A549 (Lung Cells) | LPS | p38 MAPK, ERK1/2 | Inhibited phosphorylation | wu.ac.th |

| BV2 (Microglial Cells) | LPS | p38 MAPK | Inhibited phosphorylation | mdpi.comresearchgate.net |

| Hs68 (Human Dermal Fibroblasts) | UVB | ERK, p38 | Suppressed phosphorylation | consensus.app |

| Macrophages | LPS | p38, ERK, JNK | Attenuated phosphorylation | wu.ac.th |

Impact on Adipose Tissue Inflammation

This compound has been shown to exert a beneficial impact on adipose tissue inflammation, a key factor in the development of insulin (B600854) resistance and metabolic disorders. In animal models of diet-induced obesity, treatment with this compound leads to a significant reduction in the expression of pro-inflammatory cytokine genes within the adipose tissue. wu.ac.th

Table 2: Effect of this compound on Adipose Tissue Inflammatory Markers

| Model | Inflammatory Marker | Tissue | Observed Effect | Reference |

|---|---|---|---|---|

| High-Fat, High-Fructose Diet Rats | TNF-α | Epididymal Adipose Tissue | Significantly reduced mRNA expression | wu.ac.thwu.ac.th |

| High-Fat, High-Fructose Diet Rats | MCP-1 | Epididymal Adipose Tissue | Significantly reduced mRNA expression | wu.ac.th |

| High-Fat, High-Fructose Diet Rats | IL-6 | Epididymal Adipose Tissue | Significantly reduced mRNA expression | wu.ac.thwu.ac.th |

Anticarcinogenic and Antitumor Mechanisms

Inhibition of Cellular Proliferation in Cancer Cell Lines

This compound has demonstrated significant antiproliferative effects across various human cancer cell lines. Research shows that it can inhibit the growth and viability of cancer cells in a concentration-dependent manner. wu.ac.thnih.gov

In studies on human gastric carcinoma (AGS) cells, this compound exhibited a potent antiproliferative effect, with a reported IC50 (half-maximal inhibitory concentration) of 20 µM. wu.ac.thconsensus.app Similarly, treatment of human colon adenocarcinoma (Caco-2) cells with this compound resulted in a significant reduction in cell proliferation, with growth being inhibited by 69.7% to 94.2% at concentrations between 150-500 µmol. nih.gov It has also been shown to suppress the proliferation of oral squamous cell carcinoma (OSCC) cells. wu.ac.th These findings highlight the broad potential of this compound as a cancer-suppressive agent by directly targeting the proliferative capacity of tumor cells. wu.ac.thwu.ac.thnih.gov

Interference with Tumorigenesis Pathways

The antitumor activity of this compound is underpinned by its ability to interfere with multiple tumorigenesis pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

In human gastric cancer cells, this compound triggers apoptosis through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial membrane potential. wu.ac.thconsensus.app This is complemented by the downregulation of key proteins in the mTOR/PI3K/Akt signaling pathway, which is critical for tumor cell growth and survival. wu.ac.thconsensus.app

In oral squamous cell carcinoma (OSCC), this compound induces apoptosis via the mitochondrial-mediated pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. wu.ac.th It also promotes cell cycle arrest at the G0/G1 phase by regulating the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, an effect that is dependent on DNA topoisomerase II α (TOP2A). wu.ac.th More recent findings suggest another mechanism where this compound binds to the mitochondrial Ca2+ uniporter (MCU), leading to calcium overload, mitochondrial dysfunction, and subsequent apoptosis. researchgate.netresearchgate.net

Table 3: Antitumor Mechanisms of this compound in Different Cancer Models

| Cancer Cell Line | Mechanism | Molecular Target/Pathway | Reference |

|---|---|---|---|

| Gastric Carcinoma (AGS) | Induction of Apoptosis | ROS generation, ↓Mitochondrial Membrane Potential, Inhibition of mTOR/PI3K/Akt pathway | wu.ac.thconsensus.app |

| Oral Squamous Cell Carcinoma (OSCC) | Induction of Apoptosis & Cell Cycle Arrest | ↓Bcl-2, ↑Bax, Regulation of TOP2A-mediated mitochondrial pathway, ↓CDK1/Cyclin B1 | wu.ac.th |

| Colon Adenocarcinoma (Caco-2) | Inhibition of Proliferation | Cytostatic action, S-phase cell cycle arrest | nih.govnih.gov |

| General Cancer Cells | Induction of Apoptosis | MCU-mediated calcium overload, Mitochondrial dysfunction | researchgate.netresearchgate.net |

Metabolic Regulation: Glucose and Lipid Homeostasis

Improvement of Insulin Sensitivity

This compound plays a significant role in improving insulin sensitivity, a critical factor in maintaining glucose and lipid homeostasis. In animal models of insulin resistance induced by a high-fat, high-fructose diet, treatment with this compound led to marked improvements in metabolic parameters. wu.ac.th This included significantly reduced fasting blood glucose and serum insulin levels, as well as improved outcomes in the oral glucose-tolerance test (OGTT), indicating that the body becomes more efficient at managing blood sugar. wu.ac.thwu.ac.th

Table 4: Effects of this compound on Markers of Insulin Sensitivity

| Parameter | Tissue/Sample | Observed Effect | Reference |

|---|---|---|---|

| Fasting Blood Glucose | Blood | Significantly reduced | wu.ac.thwu.ac.th |

| Serum Insulin | Serum | Decreased | wu.ac.th |

| Oral Glucose Tolerance | Whole Body | Improved | wu.ac.thwu.ac.th |

| GLUT4 Gene and Protein Expression | Skeletal Muscle | Increased | wu.ac.thmdpi.com |

| p-AKT/AKT Ratio | Skeletal Muscle | Significantly enhanced | wu.ac.thmdpi.com |

| p-AMPK/AMPK Ratio | Skeletal Muscle | Significantly enhanced | wu.ac.thmdpi.com |

Table of Mentioned Compounds

Modulation of Hepatic Gluconeogenesis

This compound has been shown to play a role in regulating hepatic glucose production. wu.ac.th In states of insulin resistance, the expression of key enzymes involved in hepatic gluconeogenesis, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), is often elevated, leading to increased glucose output from the liver. wu.ac.th Studies have demonstrated that treatment with this compound can downregulate the mRNA expression of both PEPCK and G6Pase in the liver. wu.ac.thresearchgate.net This suppression of gluconeogenic genes contributes to the improvement of impaired glucose metabolism. wu.ac.th The mechanism may be linked to the activation of the AKT and AMPK signaling pathways, which are known to suppress hepatic glucose production. wu.ac.thwu.ac.th Furthermore, the forkhead box protein O1 (FoxO1) is a key transcription factor that stimulates the expression of G6PC and PEPCK. biomolther.org In silico studies have identified this compound as a potential inhibitor of FoxO1, suggesting a direct mechanism for its impact on hepatic gluconeogenesis. biomolther.org

Regulation of Hepatic Lipogenesis and Fatty Acid Oxidation

This compound demonstrates a significant impact on lipid metabolism within the liver by concurrently regulating lipogenesis (fat synthesis) and fatty acid oxidation (fat breakdown). wu.ac.thtandfonline.com It has been observed to suppress the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). wu.ac.thtandfonline.comresearchgate.net SREBP-1c is a critical transcription factor that governs the expression of enzymes required for the synthesis of fatty acids and cholesterol. nih.govsemanticscholar.org By downregulating SREBP-1c and its target genes, this compound effectively reduces de novo lipogenesis in the liver. wu.ac.thtandfonline.com

Concurrently, this compound has been shown to enhance fatty acid oxidation. It upregulates the expression of genes pivotal to this process, including peroxisome proliferator-activated receptor-alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1). wu.ac.thtandfonline.com PPARα is a key regulator of genes involved in the transport, uptake, and β-oxidation of fatty acids. tandfonline.comnih.gov CPT1 is a rate-limiting enzyme in the mitochondrial oxidation of fatty acids. tandfonline.com By increasing the expression of PPARα and CPT1, this compound promotes the breakdown of fatty acids, thereby reducing lipid accumulation in the liver. tandfonline.comnih.gov

Activation of AKT and AMPK Signaling Pathways

This compound has been found to exert some of its metabolic benefits through the activation of two crucial signaling pathways: the Protein Kinase B (AKT) and the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathways. wu.ac.thresearchgate.net Evidence suggests that this compound treatment can increase the phosphorylation levels of both AKT and AMPK in skeletal muscle. wu.ac.thresearchgate.net The activation of the AKT pathway is a key component of insulin signaling and is involved in promoting glucose uptake and utilization in peripheral tissues. wu.ac.th

Similarly, AMPK acts as a cellular energy sensor, and its activation can lead to the suppression of hepatic glucose production and fatty acid synthesis. mdpi.comnih.gov this compound has been shown to induce AMPK activation, which in turn can inhibit the expression of lipogenic and gluconeogenic genes. wu.ac.thnih.gov Furthermore, the activation of the SIRT1/AMPK pathway has been identified as a key mechanism by which this compound alleviates hepatic lipid accumulation. mdpi.comnih.gov This suggests that the compound's ability to modulate these signaling pathways is central to its positive effects on glucose and lipid homeostasis. wu.ac.thwu.ac.th

Enzymatic Inhibition (e.g., α-Glucosidase, Dipeptidyl Peptidase-4)

This compound has demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism and incretin (B1656795) hormone regulation, specifically α-glucosidase and dipeptidyl peptidase-4 (DPP-4). wu.ac.thrsc.org In vitro studies have confirmed that caffeoylquinic acids, including this compound, possess the ability to inhibit both α-glucosidase and DPP-4. wu.ac.th α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars for absorption. mdpi.com By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce postprandial glucose spikes. rsc.orgmdpi.com

DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. mdpi.com Inhibition of DPP-4 by this compound can prolong the action of incretins, leading to enhanced insulin release and improved glycemic control. rsc.orgmdpi.com The inhibitory effects of this compound on these enzymes present a plausible mechanism for its observed antidiabetic properties. wu.ac.thrsc.org

Regulation of MicroRNA Expression (e.g., miR-34a)

Recent research has highlighted the role of this compound in modulating the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. mdpi.comnih.gov A notable finding is the ability of this compound to attenuate the expression of miR-34a. nih.govresearchgate.net Elevated levels of miR-34a have been associated with the suppression of Sirtuin 1 (SIRT1) expression, which in turn leads to the inactivation of 5' adenosine monophosphate-activated protein kinase (AMPK). nih.govresearchgate.net This cascade of events can contribute to lipid accumulation in the liver. nih.gov

By downregulating miR-34a, this compound effectively activates the SIRT1/AMPK pathway. nih.govresearchgate.net This activation subsequently helps to alleviate lipid accumulation by modulating the expression of genes involved in both lipogenesis and fatty acid β-oxidation. mdpi.comnih.gov Transfection assays using an miR-34a mimic or inhibitor have confirmed that miR-34a directly suppresses SIRT1 expression and inactivates AMPK. nih.gov Therefore, the regulation of miR-34a expression appears to be a critical molecular mechanism through which this compound exerts its beneficial effects on hepatic lipid metabolism. mdpi.comnih.gov

Neuroprotective Mechanisms

This compound has demonstrated potential neuroprotective effects, primarily through its ability to mitigate neuroinflammation.

Attenuation of Microglial Activation and Neuroinflammation

This compound has been shown to exert neuroprotective effects by attenuating microglial activation and the subsequent neuroinflammatory response. nih.gov Microglia are the resident immune cells of the central nervous system, and their over-activation can lead to the production of pro-inflammatory mediators that contribute to neuronal damage. nih.govresearchgate.net

Studies have demonstrated that this compound can inhibit the lipopolysaccharide (LPS)-induced activation of microglial cells. nih.gov This inhibition leads to a dose-dependent suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a reduction in nitric oxide (NO) formation. nih.govmedchemexpress.com Furthermore, this compound has been found to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in activated microglia. nih.govmedchemexpress.com The underlying mechanism for these anti-inflammatory effects involves the blockage of the activation of nuclear factor-kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK). nih.govmedchemexpress.com By inhibiting these pro-inflammatory pathways, this compound helps to protect neurons from the damaging effects of neuroinflammation. nih.govfrontiersin.org

Enhancement of Brain-Derived Neurotrophic Factor Expression

This compound has demonstrated the ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth. In a study utilizing the SH-SY5Y neuroblastoma cell line, treatment with this compound was found to increase the expression of BDNF. acs.orgnih.gov This upregulation is suggested as one of the key pathways contributing to the neuroprotective effects of the compound. acs.orgnih.gov These findings suggest that this compound may support neuronal health by enhancing the expression of crucial neurotrophic factors. acs.orgnih.gov

Conversely, in a different experimental context involving lead-induced neurotoxicity in zebrafish, exposure to lead resulted in a significant upregulation of bdnf mRNA expression. nih.gov Co-treatment with this compound was observed to reduce this lead-induced overexpression of bdnf. nih.gov

Inhibition of Protein Aggregation (e.g., Prion Protein, α-Synuclein)

A key aspect of this compound's neuroprotective potential lies in its ability to inhibit the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases.

Prion Protein: Research has identified this compound as a potent inhibitor of prion protein (PrP) aggregation. nih.govacs.org A study using affinity selection-mass spectrometry on extracts from Moringa oleifera leaves isolated this compound as a key modulator of PrP aggregation. nih.govresearcher.lifefrontiersin.org In in vitro assays, it effectively inhibited the conversion of the normal cellular prion protein (PrPC) into its pathogenic, aggregated form (PrPSc). nih.govfrontiersin.org Furthermore, this compound demonstrated the ability to disaggregate pre-formed PrPSc fibrils. nih.govresearcher.life The inhibitory concentration (IC₅₀) for this activity was determined to be significantly potent. nih.govfrontiersin.org

| Compound | IC₅₀ for PrPSc Fibril Formation Inhibition (μM) | Reference |

|---|---|---|

| This compound (NCA) | 35.34 ± 7.09 | nih.gov |

| Chlorogenic Acid (CA) | 64.41 ± 12.12 | nih.gov |

| Epigallocatechin Gallate (EGCG) - Control | 2.84 ± 0.97 | researchgate.net |

α-Synuclein: this compound also affects proteins associated with other neurodegenerative conditions, such as α-synuclein, which is linked to Parkinson's disease. In studies on the SH-SY5Y neuroblastoma cell line, treatment with this compound was found to decrease the expression of the proinflammatory protein α-synuclein. acs.orgnih.gov Further studies using an in vitro α-chymotrypsin aggregation model, which serves to screen for anti-amyloidogenic agents, demonstrated that this compound is efficient at inhibiting protein aggregation and amyloid fibril formation. researchgate.net

Antimicrobial, Antifungal, and Antiviral Mechanisms

This compound exhibits a broad spectrum of activity against various pathogens through distinct mechanisms. sigmaaldrich.com

Antibacterial Activity: The antibacterial action of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane. tandfonline.com This disruption leads to an alteration of the intracellular potential and the leakage of internal cellular components, ultimately causing bacterial cell death. tandfonline.com This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Activity: this compound has shown significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). tandfonline.com Research indicates that it has a notable inhibitory effect on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication. tandfonline.comarchivepp.com Mean relative gene expression of total RT products was significantly reduced in the presence of this compound (6.01) compared to the control (35.42). tandfonline.com Further enrichment analysis suggests that its anti-HIV activity may also involve the inhibition of other targets, including haemopoietic cell kinase (HCK), epidermal growth factor receptor (EGFR), and sarcoma (SRC). tandfonline.comresearchgate.net Additionally, there is evidence that this compound may bind to HIV-2 RT. researchgate.net

This compound can combat fungal infections by targeting key virulence factors. A prominent example is its effect on the brown rot fungus Monilinia laxa. nih.gov High concentrations of this compound found in immature peaches have been strongly correlated with the fruit's resistance to this pathogen. nih.govresearchgate.net

The mechanism behind this resistance is the inhibition of fungal melanin (B1238610) biosynthesis. sigmaaldrich.comnih.govresearchgate.net Melanin is a pigment that protects the fungus and is important for its pathogenicity. researchgate.net Studies have shown that chlorogenic acid, at concentrations similar to those found in peaches, markedly inhibits the production of melanin-like pigments in the mycelia of M. laxa. nih.gov A significant negative correlation has been observed between the content of this compound in peaches and the incidence of brown rot. nih.gov This interference with a key virulence factor demonstrates a specific and effective antifungal mechanism. nih.govacs.org

Other Biological Activities and Associated Mechanisms

This compound is recognized for its strong antimutagenic properties. researchgate.net As an esterified derivative of caffeic acid, it is among the phenolic compounds that can protect against mutagenicity. researchgate.net Studies on plant extracts rich in phenolic compounds, including this compound, have demonstrated antimutagenic effects. tandfonline.com These properties have been evaluated using bioassays such as the Saccharomyces cerevisiae D7 test and the Ames test, which uses Salmonella typhimurium strains to detect mutagenic substances. tandfonline.comcnr.it

Hepatoprotective Effects

This compound demonstrates significant protective effects on the liver, particularly in the context of non-alcoholic fatty liver disease (NAFLD). Its mechanisms primarily involve the modulation of lipid metabolism and inflammatory pathways.

In an in vitro model of NAFLD using oleic acid-induced HepG2 cells, this compound was shown to mitigate hepatic lipid accumulation. nih.gov The compound effectively downregulates key proteins involved in the synthesis of fatty acids and cholesterol. Specifically, it reduces the expression of sterol regulatory element-binding protein 1 (SREBP1) and fatty acid synthase (FASN), which are crucial for fatty acid synthesis. nih.gov It also decreases the expression of SREBP2 and HMG-CoA reductase (HMGCR), central to cholesterol synthesis. nih.gov

Beyond inhibiting lipid synthesis, this compound enhances fatty acid β-oxidation, further contributing to the reduction of lipid buildup in liver cells. nih.gov A key aspect of its hepatoprotective action is its ability to regulate microRNAs. Research has shown that this compound attenuates the expression of miR-34a, a microRNA implicated in the pathogenesis of NAFLD, thereby reducing inflammation and lipid accumulation. nih.gov While many studies focus on chlorogenic acids as a group, these specific findings highlight the direct role of this compound in liver health. researchgate.netsci-hub.se

Table 1: Summary of Hepatoprotective Mechanisms of this compound

| Molecular Target | Effect of this compound | Outcome | Reference |

| SREBP1 | Downregulation | Reduction of fatty acid synthesis | nih.gov |

| FASN | Downregulation | Reduction of fatty acid synthesis | nih.gov |

| SREBP2 | Downregulation | Reduction of cholesterol synthesis | nih.gov |

| HMGCR | Downregulation | Reduction of cholesterol synthesis | nih.gov |

| Fatty Acid β-oxidation Enzymes | Upregulation | Increased fatty acid breakdown | nih.gov |

| miR-34a | Downregulation | Attenuation of lipid accumulation and inflammation | nih.gov |

Cardioprotective and Antihypertensive Actions (e.g., Vasodilatory Effects)

This compound contributes to cardiovascular health through its anti-atherosclerotic and potential vasodilatory effects. researchgate.netnih.gov Its actions are linked to the inhibition of cellular processes that lead to the development of atherosclerotic plaques and the improvement of endothelial function.

Research indicates that this compound can reduce the migration and proliferation of vascular smooth muscle cells (VSMCs), key events in the formation of atherosclerotic lesions. nih.govpreprints.org This effect is particularly relevant under diabetic conditions, which often accelerate atherosclerosis. nih.govpreprints.org The underlying mechanism involves the inhibition of several critical signaling pathways, including:

Focal Adhesion Kinase (FAK) : By inhibiting FAK, this compound interferes with cell adhesion and migration. nih.govpreprints.org

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway : Downregulation of this pathway helps to suppress cell proliferation and survival. nih.govpreprints.org

Ras-related Signaling : Inhibition of this pathway further contributes to the reduction of VSMC proliferation. nih.govpreprints.org

As an isomer of chlorogenic acid, its cardiovascular benefits are also associated with improved endothelial function. researchgate.netnih.gov Chlorogenic acids, in general, have been shown to enhance the bioavailability of nitric oxide (NO), a potent vasodilator, which helps to relax blood vessels and lower blood pressure. researchgate.netnih.gov They exert these effects by suppressing oxidative stress and regulating complex signaling networks within the cardiovascular system. researchgate.net

Table 2: Cardioprotective Mechanisms of this compound

| Mechanism | Molecular Pathway/Target | Effect | Outcome | Reference |

| Anti-Atherosclerosis | Inhibition of FAK signaling | Reduced VSMC migration and proliferation | Prevention of plaque formation | nih.govpreprints.org |

| Inhibition of PI3K/Akt pathway | Reduced VSMC migration and proliferation | Prevention of plaque formation | nih.govpreprints.org | |

| Inhibition of Ras-related signaling | Reduced VSMC migration and proliferation | Prevention of plaque formation | nih.govpreprints.org | |

| Vasodilation/Antihypertensive | Enhanced NO bioavailability (as a chlorogenic acid) | Increased vasodilation | Potential reduction in blood pressure | researchgate.netnih.gov |

Modulation of Calcineurin-Regulated Pathways

Calcineurin is a calcium-dependent protein phosphatase that plays a crucial role in various cellular processes, including immune responses and neuronal signaling. This compound, often in synergy with its parent compound chlorogenic acid, has been identified as a modulator of calcineurin activity. mdpi.com

Studies using Drosophila melanogaster have shown that a combination of chlorogenic acid and its isomers, including this compound, can provide resilience to chronic stress phenotypes by acting through the calcineurin pathway. mdpi.com It was observed that a decrease in calcineurin made the organisms more sensitive to stress, highlighting the importance of this pathway. mdpi.com The research suggests that chlorogenic acids exert their protective effects by directly interacting with and activating calcineurin. mdpi.comresearchgate.net

This interaction is believed to cause conformational changes in the calcineurin enzyme, leading to its activation. researchgate.net The modulation of calcineurin-regulated pathways by this compound represents a significant mechanism through which it may influence cellular function, particularly in the nervous and immune systems. mdpi.comscispace.com

Table 3: Modulation of Calcineurin by Chlorogenic Acids (including this compound)

| Context | Effect | Proposed Mechanism | Reference |

| Chronic Stress Model (Drosophila) | Provides resilience to stress-induced phenotypes | Acts via the calcineurin pathway | mdpi.com |

| Biochemical Assays | Activates calcineurin | Binds to calcineurin, causing conformational changes and enhancing enzyme activity | researchgate.net |

| General Cellular Function | Interferes in calcium-regulated pathways | Modulates the calcineurin factor | scispace.com |

Advanced Analytical Methodologies for Neochlorogenic Acid Research

Extraction and Purification Strategies for Biological Matrices

Conventional and Innovative Extraction Techniques

Traditional methods for extracting phenolic compounds like neochlorogenic acid have largely relied on solvent-based approaches. d-nb.info These conventional liquid extraction techniques, including Soxhlet extraction, maceration, and reflux extraction, utilize the dissolving power of various solvents, often aided by heat and mixing. d-nb.infocore.ac.uk However, these methods are often hampered by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds like this compound. d-nb.infocore.ac.uk The heating of chlorogenic acid isomers in the presence of water can lead to isomerization and other transformations, potentially altering the natural composition of the extract. core.ac.uk

To overcome these limitations, several innovative and "green" extraction techniques have been developed. These modern methods aim to improve efficiency, reduce extraction time and solvent use, and better preserve the integrity of the target compounds. core.ac.ukdntb.gov.ua

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. core.ac.uknih.gov It is considered a fast, effective, and economical method. mdpi.com Studies have shown that UAE can significantly improve the extraction yield of chlorogenic acid isomers. For instance, an optimized UAE method for potato sprout waste highlighted the critical influence of water content in ethanol (B145695) and extraction time on the recovery of 5-CQA (an isomer of this compound). nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. d-nb.infolidsen.com This method has been shown to be highly effective, sometimes reducing extraction times to just a few minutes. mdpi.com In a study on broccoli by-products, MAE significantly increased the phenolic yield compared to traditional maceration. lidsen.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction.

Enzyme-Assisted Extraction (EAE): This method utilizes enzymes to break down plant cell walls, facilitating the release of intracellular compounds. It is considered an environmentally friendly technique that yields high-quality extracts. d-nb.info

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The lack of high temperatures makes it an attractive alternative for thermally unstable compounds. d-nb.info

The choice of solvent remains a critical parameter in all extraction methods. Mixtures of alcohol (methanol or ethanol) and water are frequently used, with the optimal ratio varying depending on the plant material and the specific technique. For example, a 70% methanol (B129727) in water mixture was found to provide the highest extraction yield for 5-CQA in one study. core.ac.uk In another, 60% aqueous ethanol was optimal for MAE and UAE of sea fennel. mdpi.com

| Technique | Principle | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|---|

| Conventional Solvent Extraction (e.g., Maceration, Soxhlet) | Solvent percolation and diffusion, often with heat. d-nb.infocore.ac.uk | Simple, well-established. core.ac.uk | Time-consuming, high solvent consumption, potential for thermal degradation. d-nb.infocore.ac.uk | Solvent type, temperature, time, solvent-to-sample ratio. core.ac.uk |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. core.ac.uknih.gov | Fast, efficient, reduced solvent use, suitable for thermolabile compounds. nih.govmdpi.com | May require specialized equipment. | Solvent composition, time, temperature, ultrasonic power. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample matrix. d-nb.infolidsen.com | Very fast, reduced solvent consumption, improved yield. lidsen.commdpi.com | Requires microwave-transparent solvents, potential for localized overheating. | Solvent type, microwave power, time, temperature. mdpi.com |

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell walls to release target compounds. d-nb.info | Ecological, high-quality extract. d-nb.info | Cost of enzymes, requires specific pH and temperature conditions. | Enzyme type and concentration, pH, temperature, time. |

Advanced Separation and Purification Methods

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, separation and purification steps are essential to isolate this compound.

Solid-Phase Extraction (SPE): This is a widely used technique for sample clean-up and concentration. oup.com It involves passing the extract through a solid adsorbent that selectively retains either the target compound or the impurities, which are then washed away. The choice of sorbent is critical for effective separation.

Macroporous Resin Chromatography: This method is effective for the separation and enrichment of flavonoids and phenolic acids from plant extracts. nih.govgoogle.com Different resins exhibit varying adsorption and desorption characteristics, allowing for selective separation of compounds. For instance, XAD-7HP resin has been successfully used to enrich flavonoids, while the water-eluted fractions contained chlorogenic acid. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption and sample denaturation. nih.gov It is particularly useful for purifying compounds from complex mixtures. A two-phase solvent system is carefully selected to achieve optimal separation. nih.gov In one study, HSCCC was used to further purify chlorogenic acid to a purity of 95.1% from a fraction obtained by macroporous resin chromatography. nih.gov

Chromatographic and Spectrometric Characterization

Once a purified sample is obtained, various analytical techniques are employed to definitively identify and quantify this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound and its isomers. phytopurify.comdrpress.org The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govspkx.net.cn

The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govakjournals.com

Several types of detectors can be coupled with HPLC for the detection of this compound:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors measure the absorbance of the eluate over a range of wavelengths simultaneously. tandfonline.com this compound and its isomers exhibit maximum absorption at around 325-340 nm. oup.comdrpress.orgakjournals.com

Evaporative Light Scattering Detector (ELSD): This detector is useful for compounds that lack a strong UV chromophore. phytopurify.com

A developed HPLC method for cigar tobacco demonstrated good linearity, precision, and recovery for the determination of this compound. drpress.org

| Parameter | Description | Common Examples/Values |

|---|---|---|

| Column | Stationary phase for separation. | Reversed-phase C18 columns (e.g., Luna C18, Acquity BEH C18, Eclipse Plus-C18). oup.comnih.govspkx.net.cn |

| Mobile Phase | Solvent system to carry the sample through the column. | Gradient elution with acetonitrile/methanol and acidified water (e.g., with formic or acetic acid). nih.govakjournals.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 mL/min to 1.0 mL/min. drpress.orgnih.gov |

| Column Temperature | Controlled temperature for reproducible separations. | Typically around 30-40 °C. drpress.orgmassbank.eu |

| Detection Wavelength (DAD/PDA) | Wavelength at which the compound has maximum absorbance. | 325-340 nm. oup.comdrpress.orgakjournals.com |

Mass Spectrometry (MS) and Tandem MS Approaches

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, enabling the confirmation of the molecular weight of this compound (C₁₆H₁₈O₉, exact mass: 354.09508 Da). massbank.eunih.govmassbank.eu When coupled with a chromatographic system like HPLC or UPLC (Ultra-Performance Liquid Chromatography), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic fragmentation pattern (product ions). nih.gov This technique, often using a triple quadrupole mass spectrometer, provides high selectivity and sensitivity, making it ideal for pharmacokinetic studies in biological fluids like plasma. nih.govnih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem MS for quantitative analysis. nih.gov

This compound and its isomers often exhibit similar fragmentation patterns, but the relative abundance of certain fragment ions can help in their differentiation. chrom-china.com For example, in negative ion mode, a common transition monitored for chlorogenic acid isomers is m/z 353.2 → 191.2. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, respectively. researchgate.netchemicalbook.com

The ¹H-NMR spectrum of this compound shows characteristic signals in the aromatic region (corresponding to the caffeoyl moiety) and the aliphatic region (corresponding to the quinic acid moiety). researchgate.net Similarly, the ¹³C-NMR spectrum provides distinct signals for each carbon atom, allowing for unambiguous structural confirmation. nih.govcontaminantdb.ca By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of this compound can be confirmed. researchgate.net

Hyphenated Techniques for Comprehensive Profiling (e.g., UHPLC-Q-TOF MS, LC-MS/MS)

Hyphenated analytical techniques, which couple the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, are paramount for the comprehensive profiling of this compound in complex matrices. Ultra-High-Performance Liquid Chromatography (UHPLC) paired with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) offers high resolution, speed, and accuracy, making it a cornerstone for metabolomic and phytochemical research.

UHPLC-Q-TOF MS, in particular, provides high-resolution mass accuracy, enabling the precise determination of elemental compositions and the identification of unknown compounds. cjnmcpu.com This is crucial for distinguishing this compound (3-O-caffeoylquinic acid) from its isomers, such as chlorogenic acid (5-O-caffeoylquinic acid) and cryptochlorogenic acid (4-O-caffeoylquinic acid), which often coexist in natural sources. cjnmcpu.commdpi.comnih.gov The technique facilitates the characterization of metabolites by analyzing diagnostic product ions in biological samples like plasma, urine, and feces. cjnmcpu.comnih.govcjnmcpu.com In a comparative metabolism study, UHPLC-Q-TOF MS was used to profile the metabolites of this compound and its isomers in rats, identifying 43 metabolites for this compound. cjnmcpu.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, valued for its high selectivity and sensitivity in quantitative analysis. mdpi.comdoi.org By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can accurately quantify this compound even at low concentrations in complex biological matrices. doi.orgresearchgate.net This method has been successfully developed and validated for the simultaneous determination of this compound, its isomers, and their metabolites in rat plasma, demonstrating its utility in pharmacokinetic studies. mdpi.com

The table below summarizes findings from studies utilizing these hyphenated techniques for the analysis of this compound.

| Technique | Application | Key Findings | Reference(s) |

| UHPLC-Q-TOF MS | Comparative metabolism study in rats | Identified 43 metabolites from this compound; elucidated metabolic pathways. | cjnmcpu.com, nih.gov |

| UHPLC-Q-TOF MS | Phytochemical profiling of Aloe species | Successfully identified and distinguished this compound from its isomers chlorogenic acid and cryptochlorogenic acid. | mdpi.com |

| UHPLC-Q-TOF-MS | Chemical profiling of traditional Chinese medicine | Identified this compound as one of 276 compounds in Qingkailing capsules based on retention time and mass data. | symc.edu.cn |

| LC-MS/MS | Pharmacokinetic study in rats | Developed a method for simultaneous quantification of this compound, its isomers, and metabolites in plasma. | mdpi.com |

| LC-MS/MS | Quantitative analysis in human plasma | A validated method for determining chlorogenic acid, using this compound as the internal standard. | doi.org |

Specialized Analytical Techniques for Bioactivity Assessment

Beyond identification and quantification, specialized techniques are employed to directly investigate the biological activities of this compound. These methods are crucial for screening complex mixtures and identifying compounds that interact with specific biological targets.

Affinity Selection-Mass Spectrometry (AS-MS)

Affinity Selection-Mass Spectrometry (AS-MS) is a high-throughput screening method that identifies ligands for a specific biological target from complex mixtures, such as natural product extracts. frontiersin.orgresearchgate.netresearchgate.net This technique relies on the non-covalent interaction between a target protein and potential ligands. The protein-ligand complexes are then separated from unbound compounds and the bound ligands are identified by mass spectrometry. researchgate.net

AS-MS has been instrumental in identifying this compound as a bioactive compound. In a notable study, AS-MS was used to screen a hydroethanolic extract of Moringa oleifera leaves for compounds that could modulate the aggregation of the prion protein (PrP), which is implicated in fatal neurodegenerative diseases. frontiersin.orgacs.orgnih.gov This approach successfully identified both this compound and chlorogenic acid as potent inhibitors of PrP aggregation, bypassing the need for traditional, time-consuming fractionation and purification processes. acs.orgnih.gov This highlights the power of AS-MS to accelerate the discovery of therapeutic leads from natural sources. frontiersin.org

Real-time Quaking-Induced Conversion (RT-QuIC) Assays

Real-time Quaking-Induced Conversion (RT-QuIC) is a highly sensitive assay used to study protein misfolding and aggregation, particularly in the context of prion diseases. acs.orgnih.govresearcher.life The assay works by seeding a reaction with a small amount of misfolded protein (like PrPSc), which then induces the conversion and aggregation of a larger amount of recombinant normal protein (PrPC). acs.orgresearchgate.net The aggregation process is monitored in real-time by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils. acs.org

In conjunction with AS-MS, RT-QuIC assays were used to confirm the bioactivity of this compound. acs.orgnih.govresearcher.life Extracts from Moringa oleifera leaves were first screened for their ability to inhibit prion aggregation using RT-QuIC. acs.org Subsequent analysis identified this compound as a key active compound. Further RT-QuIC experiments with the purified compound confirmed its potent inhibitory effect on the formation of PrPSc fibrils and its ability to disaggregate preformed fibrils. acs.orgnih.govacs.org

The combined use of AS-MS and RT-QuIC provided robust evidence for the anti-prion activity of this compound, as detailed in the table below.

| Technique | Application | Research Finding | Reference(s) |

| AS-MS | Identification of Prion Aggregation Modulators | Identified this compound from a crude Moringa oleifera extract as a potent ligand and inhibitor of prion protein aggregation. | acs.org, frontiersin.org, nih.gov |

| RT-QuIC | Bioactivity Screening and Confirmation | Confirmed the inhibitory activity of this compound on prion protein fibril formation. | acs.org, nih.gov, researcher.life |

| Combined AS-MS and RT-QuIC | Drug Discovery from Natural Products | Successfully identified and validated this compound as a modulator of prion aggregation with an IC₅₀ value of 35.34 ± 7.09 μM. | acs.org, acs.org, nih.gov |

Challenges and Solutions in Isomeric Analysis and Degradation Product Characterization

A significant challenge in this compound research is its structural similarity to other caffeoylquinic acid (CQA) isomers and its susceptibility to degradation and isomerization. ohsu.edumdpi.com this compound (3-CQA), cryptochlorogenic acid (4-CQA), and chlorogenic acid (5-CQA) have the same molecular weight and similar fragmentation patterns in mass spectrometry, making their unambiguous identification difficult. mdpi.commdpi.com

The analysis is further complicated by the fact that these compounds can interconvert through intramolecular acyl migration, a process influenced by factors like heat and pH. d-nb.infocore.ac.uk For instance, 5-CQA can isomerize to 4-CQA and then to 3-CQA. d-nb.infocore.ac.uk this compound itself is considered the least stable of the three, prone to decomposition into quinic and caffeic acids. d-nb.info This instability not only poses a challenge for accurate quantification but also for understanding which specific isomer is responsible for an observed biological effect. ohsu.edu The degradation process can be significant; studies have shown that the stability of CQA isomers decreases in neutral and alkaline conditions. researchgate.net

To overcome these challenges, advanced chromatographic and detection strategies are essential.

High-Resolution Chromatography: Techniques like UHPLC provide superior separation of isomers compared to conventional HPLC. mdpi.com

Mass Spectrometry Fragmentation Analysis: Careful analysis of the relative abundance of fragment ions in MS/MS spectra can help distinguish between isomers. For example, the relative intensity of ions at m/z 191 (quinic acid) and 173 (dehydrated quinic acid) can differ between CQA isomers. mdpi.com

Use of Authentic Standards: Whenever possible, comparison with commercially available, correctly identified standards is the most reliable method for identification. ohsu.edud-nb.info However, the limited availability and occasional mislabeling of standards is a persistent problem. d-nb.inforesearchgate.net

Controlled Extraction and Storage: To minimize degradation and isomerization, extraction processes should avoid high temperatures, and samples should be stored under appropriate conditions (e.g., cold and protected from light). core.ac.ukphytopurify.com Studies have shown that hydrothermal treatments at high temperatures (>80 °C) can impact the stability and extractability of this compound. mdpi.com

Mathematical Algorithms: Novel approaches, such as applying a Linear Equation of Deconvolution Analysis (LEDA) algorithm to HPLC-MS/MS data, have been proposed to distinguish co-eluting isomers in rapid analyses. mdpi.com

By employing these solutions, researchers can achieve more accurate and reliable characterization of this compound and its degradation products, which is fundamental for quality control and the valid assessment of its biological activities. core.ac.uknih.gov

Interactions of Neochlorogenic Acid with Other Biomolecules

Protein-Neochlorogenic Acid Interactions

The interaction between neochlorogenic acid and proteins is a key area of research, influencing the protein's functional properties and the bioavailability of the phenolic acid. These interactions are complex and are dictated by the specific protein, the structure of the phenolic compound, and the surrounding environmental conditions. nih.gov

This compound interacts with proteins through two primary types of mechanisms: non-covalent and covalent interactions. researchgate.net

Non-Covalent Interactions: These are reversible physical interactions that involve weak intermolecular forces. researchgate.net Studies have shown that this compound can bind to proteins like human serum albumin (HSA) and lipase (B570770) through these forces. nih.govuwl.ac.uk The primary non-covalent interactions include:

Hydrogen Bonds: These are significant driving forces in the formation of this compound-protein complexes. For instance, the interaction between this compound and grass carp (B13450389) lipase is predominantly driven by hydrogen bonds. uwl.ac.uk

Van der Waals Forces: These forces also play a crucial role in the binding process with proteins like lipase. uwl.ac.uk

Electrostatic Interactions: Research comparing this compound with its isomers found that it generates more electrostatic interactions with human serum albumin (HSA) than cryptochlorogenic acid. nih.govresearchgate.net

Hydrophobic Interactions: While less emphasized for this compound specifically compared to its isomers, hydrophobic interactions are a common binding force for chlorogenic acids with proteins. nih.gov

Studies using molecular docking have identified specific binding sites. For example, this compound, along with its isomers, binds to Site I (the Sudlow I site) in subdomain IIA of human serum albumin. nih.govresearchgate.net The interaction with lipase also results in the formation of a 1:1 complex. uwl.ac.uk

Covalent Interactions: These are irreversible chemical linkages that lead to the formation of protein-phenolic conjugates. researchgate.net While less specific data exists for this compound itself, the mechanisms are well-established for the broader class of chlorogenic acids. These interactions typically occur when the phenolic component is oxidized to form reactive quinones, which then bind to nucleophilic amino acid residues on the protein surface. This oxidation can be initiated through several methods: nih.govresearchgate.net

Enzymatic methods (using enzymes like laccase or polyphenol oxidase). nih.gov

Alkaline methods. nih.gov

Free radical-induced methods. nih.gov

The binding of this compound to a protein can induce significant changes in the protein's three-dimensional structure, which in turn affects its biological function.

Conformational Changes: The interaction of this compound with human serum albumin (HSA) has been shown to alter the secondary structure of the protein. nih.govresearchgate.net Similarly, molecular dynamics simulations revealed that this compound has a substantial impact on the structure of lipase, making the protein more compact. uwl.ac.uk Heating can also influence these interactions; for example, increasing temperature can cause denaturation and conformational changes in sunflower seed protein, exposing more binding sites for this compound. researchgate.net

Functional Modifications: The structural changes induced by this compound can lead to altered protein functionality. The binding to lipase, for instance, results in a dose-dependent inhibitory effect on the enzyme's activity, with this compound showing a stronger inhibitory effect than its isomer, cryptochlorogenic acid. uwl.ac.uk These interactions can also affect the techno-functional properties of food proteins, such as their solubility and emulsifying capacity. nih.govresearchgate.net

Thermodynamic and kinetic studies provide quantitative insights into the spontaneity and driving forces of this compound-protein interactions.

Temperature is a critical factor influencing these interactions. In one study, the interaction between this compound and sunflower proteins was observed to decrease significantly as the temperature rose from 30°C to 55°C. researchgate.net

Table 1: Thermodynamic Parameters for this compound-Lipase Interaction uwl.ac.uk

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | The binding process is spontaneous. |

| ΔH (Enthalpy Change) | -228.56 kJ/mol | The negative values indicate that hydrogen bonds and van der Waals forces are the main driving forces of the interaction. |

| ΔS (Entropy Change) | -665.54 J/mol·K |

Interaction with Carbohydrates and Lipids

This compound also interacts with other crucial biomolecules like lipids and carbohydrates, influencing metabolic pathways.

Interaction with Lipids: this compound plays a significant role in lipid metabolism. Studies have shown that it can attenuate hepatic lipid accumulation. nih.govnih.gov It achieves this by downregulating the expression of genes involved in fatty acid synthesis (e.g., SREBP1, FASN) and cholesterol synthesis (e.g., SREBP2, HMG-CoR). nih.gov Furthermore, this compound treatment can reduce hepatic triglyceride levels and decrease lipid droplets in the liver. wu.ac.th It also helps to reverse the downregulation of enzymes essential for fatty acid β-oxidation, such as PPARα and CPT1, in models of nonalcoholic fatty liver disease (NAFLD). nih.govmdpi.com

Interaction with Carbohydrates: this compound is reported to regulate carbohydrate metabolism. researchgate.net In a study involving bone marrow mesenchymal stem cells, the addition of this compound led to a significant increase in cells that stained positive for carbohydrates typically found in cartilage, suggesting a role in promoting chondrogenic differentiation. acs.org

Molecular Encapsulation Strategies (e.g., Cyclodextrins)

Despite its beneficial bioactivities, the application of this compound can be limited by its poor water solubility and instability, particularly its susceptibility to oxidation. researchgate.netnih.gov Molecular encapsulation, especially using cyclodextrins, is a promising strategy to overcome these limitations. researchgate.netnih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net This structure allows them to form inclusion complexes with guest molecules like this compound, effectively encapsulating them. researchgate.netresearchgate.net This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule. nih.gov